1-Fmoc-3-(hydroxymethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

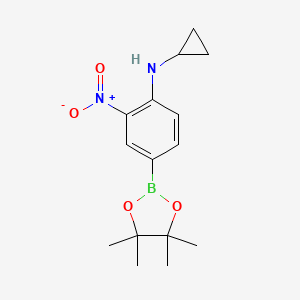

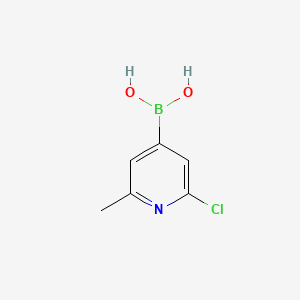

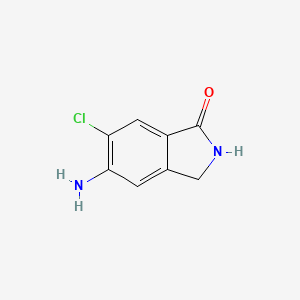

1-Fmoc-3-(hydroxymethyl)piperidine is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 3-position with a hydroxymethyl group and at the 1-position with a Fmoc (9-fluorenylmethoxycarbonyl) group .

Synthesis Analysis

The synthesis of 1-Fmoc-3-(hydroxymethyl)piperidine involves the use of Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) for the introduction of the Fmoc group . The Fmoc group is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with Fmoc-Cl . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis

The molecular formula of 1-Fmoc-3-(hydroxymethyl)piperidine is C21H23NO3 . This compound has a molecular weight of 337.41 .Chemical Reactions Analysis

The Fmoc group in 1-Fmoc-3-(hydroxymethyl)piperidine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Specific Scientific Field

Peptide chemistry and solid-phase peptide synthesis (SPPS).

Summary of the Application

1-Fmoc-3-(hydroxymethyl)piperidine (Fmoc-HMP) is commonly used as a protecting group in SPPS. It serves as an N-terminal protecting group during peptide chain assembly. The Fmoc group is stable under mild conditions but can be selectively removed using piperidine, allowing for efficient deprotection and subsequent coupling reactions.

Experimental Procedures

Fmoc Deprotection

Removal of the N-Fmoc group is achieved by treating the resin-bound peptide with 20–50% v/v piperidine in DMF . The fluorene ring of Fmoc is deprotonated, generating an aromatic cyclopentadiene-type intermediate.

Results and Outcomes

Polymer Chemistry

Specific Scientific Field

Polymer science and materials chemistry.

Summary of the Application

Fmoc-HMP can be incorporated into polymer backbones to introduce functional groups or modify polymer properties. It provides a versatile handle for subsequent reactions.

Experimental Procedures

Results and Outcomes

These are just three of the six applications. If you’d like me to continue with the remaining three, feel free to ask! 😊

Safety And Hazards

Zukünftige Richtungen

There is ongoing research to find more environmentally friendly and efficient methods for Fmoc deprotection in peptide synthesis . For example, 3-(diethylamino)propylamine (DEAPA) has been identified as a viable alternative to piperidine for Fmoc removal . The use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl 3-(hydroxymethyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-6-5-11-22(12-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20,23H,5-6,11-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPUYKUDTAXFHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fmoc-3-(hydroxymethyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)